Home > Products > Screening Compounds P101158 > ETV6-AML1 fusion protein (334-342)
ETV6-AML1 fusion protein (334-342) -

ETV6-AML1 fusion protein (334-342)

Catalog Number: EVT-243865
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ETV6-AML1 fusion protein
Overview

The ETV6-AML1 fusion protein, resulting from the translocation t(12;21), is a significant genetic alteration associated with childhood acute lymphoblastic leukemia. This fusion combines the ETV6 gene, which encodes a transcriptional repressor, with the AML1 gene, known for its role as a transcriptional activator. The presence of this fusion protein is linked to the development of B-cell precursor acute lymphoblastic leukemia, accounting for approximately 25% of cases in pediatric patients. The ETV6-AML1 fusion protein alters normal hematopoietic processes and contributes to leukemogenesis by modifying transcriptional regulation and cellular signaling pathways .

Source and Classification

The ETV6-AML1 fusion protein is classified under chimeric transcription factors. Its formation is primarily due to chromosomal rearrangements, specifically the reciprocal translocation between chromosomes 12 and 21. This fusion protein is predominantly found in pre-B cells and is implicated in the pathogenesis of leukemia by promoting cell proliferation and survival while inhibiting differentiation .

Synthesis Analysis

Methods and Technical Details

The synthesis of the ETV6-AML1 fusion protein typically involves molecular cloning techniques. The coding sequences of both ETV6 and AML1 are amplified using polymerase chain reaction and then fused through overlap extension polymerase chain reaction. This method allows for the precise joining of the two genes, ensuring that all functional domains are preserved. The resulting construct can be subcloned into expression vectors for further analysis or transduction into cell lines to study its functional properties .

Constructs

In experimental setups, constructs such as pcDNA3.1 or lentiviral vectors are used to express the ETV6-AML1 fusion protein in various cellular models. These vectors facilitate stable integration and expression of the fusion gene, allowing researchers to assess its biological effects in vitro and in vivo .

Molecular Structure Analysis

Structure and Data

The molecular structure of the ETV6-AML1 fusion protein comprises several functional domains derived from both parental proteins. The ETV6 portion includes a pointed domain necessary for protein-protein interactions and a central repressive domain that interacts with co-repressor complexes. The AML1 portion contributes a runt domain responsible for DNA binding and transactivation capabilities. This unique combination results in a protein that can act as a transcriptional repressor, altering normal gene expression patterns critical for hematopoiesis .

Structural Insights

Recent studies utilizing chromatin immunoprecipitation coupled with sequencing have mapped the binding sites of the ETV6-AML1 fusion protein across the genome, revealing its influence on various target genes involved in cell cycle regulation and apoptosis .

Chemical Reactions Analysis

Reactions and Technical Details

The ETV6-AML1 fusion protein participates in several biochemical pathways that influence cell growth and survival. It has been shown to interact with various transcription factors, leading to altered gene expression profiles that favor leukemic transformation. For example, it can inhibit AML1-dependent transcription by blocking access to specific promoters, thereby modulating cellular responses to growth signals .

Mechanistic Insights

The fusion protein's ability to sequester transcriptional cofactors or interact with other regulatory proteins further complicates its role in leukemogenesis, making it a target for therapeutic intervention .

Mechanism of Action

Process and Data

The mechanism by which the ETV6-AML1 fusion protein exerts its effects involves both direct transcriptional repression and indirect modulation of signaling pathways. By converting AML1 from an activator to a repressor, it disrupts normal hematopoietic differentiation processes. This alteration leads to enhanced cell proliferation while impairing apoptosis, contributing to the accumulation of pre-leukemic cells .

Data Supporting Mechanism

Studies have demonstrated that cell lines expressing the ETV6-AML1 fusion exhibit enhanced survival signals through upregulation of pathways such as phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR), which are critical for cell growth and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

The ETV6-AML1 fusion protein is characterized by its stability under physiological conditions, which allows it to persist in cells long enough to exert its oncogenic effects. Its molecular weight is approximately 60 kDa, depending on post-translational modifications.

Chemical Properties

Chemically, the ETV6-AML1 fusion protein exhibits properties typical of transcription factors, including DNA-binding activity mediated by its runt domain. It also interacts with various small molecules that could potentially disrupt its function, making it an attractive target for drug development aimed at treating leukemia .

Applications

Scientific Uses

The study of the ETV6-AML1 fusion protein has significant implications in cancer research, particularly in understanding the mechanisms underlying childhood acute lymphoblastic leukemia. Its role as a model system allows researchers to explore therapeutic strategies targeting transcriptional regulation pathways.

Additionally, insights gained from studying this fusion protein contribute to developing targeted therapies aimed at inhibiting its oncogenic effects or restoring normal differentiation processes in affected cells .

Molecular and Functional Characterization of ETV6-AML1 Fusion Protein (334-342)

Structural Determinants of the ETV6-AML1 Chimeric Peptide Sequence (RIAECILGM)

The ETV6-AML1 fusion protein arises from the t(12;21)(p13;q22) translocation, the most frequent chromosomal rearrangement in pediatric B-cell acute lymphoblastic leukemia (B-ALL). This genetic event fuses the 5′ oligomerization domain of the ETV6 transcription factor (exons 1-5) to nearly the entire DNA-binding runt homology domain (RHD) of RUNX1 (exons 2-8 of RUNX1, also known as AML1) [1] [6]. The junctional nonapeptide sequence RIAECILGM (residues 334-342) represents a novel, tumor-specific epitope created at the fusion boundary between ETV6 exon 5 and RUNX1 exon 2. This sequence is entirely absent in both native ETV6 and RUNX1 proteins [5].

Biophysical analyses reveal that the RIAECILGM sequence exhibits intrinsic structural properties critical to the fusion protein’s stability and function:

  • Hydrophobic Core: Residues Ile336, Cys337, Ile338, Leu339, and Met342 form a hydrophobic cluster that enhances protein stability and facilitates intramolecular interactions within the chimeric protein [5].
  • Cysteine 337 (C337): This residue is strategically positioned within the junction. While not forming disulfide bonds in the native cytoplasmic environment, its sulfhydryl group potentially contributes to redox sensitivity or metal ion coordination, influencing conformational dynamics [5].
  • Oligomerization Interface: The RIAECILGM sequence resides immediately adjacent to the ETV6 Pointed (PNT) domain retained in the fusion. While the PNT domain mediates canonical helix-loop-helix oligomerization, the hydrophobic residues within RIAECILGM may contribute to stabilizing higher-order oligomeric structures unique to the fusion protein, a key factor in its aberrant function [1] [7].

Table 1: Structural and Functional Features of RIAECILGM Residues

Residue PositionResidue (334-342)Structural PropertyProposed Functional Role
334Arg (R)Positively charged, flexiblePotential interaction with phosphates/nucleic acids?
335Ile (I)Aliphatic hydrophobicStabilizes hydrophobic core, protein folding
336Ala (A)Small, aliphaticStructural flexibility, linker function
337Glu (E)Negatively chargedPotential salt bridge formation, solubility
338Cys (C)Polar, sulfhydryl groupRedox sensitivity?, metal binding?
339Ile (I)Aliphatic hydrophobicCore hydrophobic stability
340Leu (L)Aliphatic hydrophobicCore hydrophobic stability
341Gly (G)Small, flexibleConformational flexibility, turn formation
342Met (M)Hydrophobic, sulfur-containingHydrophobic core, potential redox modulation

Epitope Mapping and HLA-A2 Restriction in Antigen Presentation

The chimeric RIAECILGM peptide is a prototypical tumor-specific neoantigen presented by the Human Leukocyte Antigen class I molecule HLA-A*0201 (HLA-A2). This presentation makes it a prime target for immunotherapy in ETV6-RUNX1-positive leukemia [5]. Key immunological characteristics have been defined:

  • High-Affinity HLA-A2 Binding: Biochemical binding assays and predictive algorithms consistently rank RIAECILGM as a high-affinity ligand for the HLA-A2 molecule. Anchor residues Leu340 (L) and Met342 (M) fit optimally into the B and F pockets of the HLA-A2 peptide-binding groove, respectively, providing strong anchoring. Residues like Arg334 (R) and Glu337 (E) likely interact with solvent-exposed regions of the complex, influencing T-cell receptor (TCR) engagement [5].
  • Immunogenicity: The RIAECILGM peptide efficiently stimulates the expansion of cytotoxic T lymphocytes (CTLs) from healthy donors and leukemia patients. These CTLs specifically lyse HLA-A2-positive target cells pulsed with RIAECILGM or, crucially, HLA-A2-positive leukemic cells endogenously expressing the ETV6-RUNX1 fusion protein. This demonstrates its natural processing and presentation by the leukemia cells' antigen-presenting machinery [5].
  • Tumor Specificity: Crucially, RIAECILGM is absent from normal human tissues due to its genesis from a leukemia-specific chromosomal translocation. This minimizes the risk of autoimmune toxicity, a significant advantage for immunotherapeutic targeting [5].
  • Conservation: The t(12;21) breakpoint consistently occurs within the introns between ETV6 exon 5 and RUNX1 exon 2. Consequently, the RIAECILGM sequence is remarkably conserved across virtually all ETV6-RUNX1 fusion proteins expressed in patients, making it a near-universal target within this leukemia subtype [5] [6].

Table 2: Key Characteristics of the RIAECILGM/HLA-A2 Epitope

CharacteristicDetailsSignificance
Peptide SequenceRIAECILGMNovel junctional sequence, tumor-specific
Presenting MHC MoleculeHLA-A*0201 (HLA-A2)Prevalent allele, allows targeting in a large patient subset
Binding AffinityHigh affinityEfficient presentation on leukemia cell surface
ImmunogenicityInduces specific CTLs in vitro; CTLs lyse ETV6-RUNX1+ HLA-A2+ leukemia cellsProof of principle for CTL-based immunotherapy (vaccines, adoptive transfer)
Tumor SpecificityAbsent in normal tissuesLow predicted risk for on-target off-tumor toxicity
ConservationHighly conserved across ETV6-RUNX1+ leukemiasBroad applicability within this genetic subtype

Role of the Junctional Region in Transcriptional Repressor Activity

While the RIAECILGM sequence is primarily recognized as an immunogenic epitope, its position within the fusion protein places it at a critical functional interface. The junctional region, encompassing RIAECILGM and flanking residues, plays a pivotal role in the chimeric protein’s aberrant transcriptional regulatory function:

  • Linker Between Oligomerization and DNA-Binding Domains: The junction physically connects the ETV6-derived PNT oligomerization domain to the RUNX1-derived RHD DNA-binding domain. The hydrophobic residues within RIAECILGM (I336, C337, I338, L339, M342) likely contribute to the structural integrity of this linker region, ensuring proper spatial orientation between these key functional modules. This precise spatial arrangement is essential for the formation of stable, higher-order transcriptional repressor complexes on DNA [1] [7].
  • Enabling Dominant-Negative Repression: The ETV6-RUNX1 fusion acts primarily as a constitutive transcriptional repressor. This repression is significantly stronger than that exerted by wild-type RUNX1 or ETV6 alone and dominantly interferes with the activity of residual wild-type RUNX1. The junctional region, by facilitating the correct oligomerization via the PNT domain and positioning the RHD, allows the recruitment of co-repressor complexes (e.g., involving histone deacetylases like HDACs and mSin3A) to RUNX1 target gene promoters [6] [8]. The stability provided by residues within RIAECILGM ensures this repressive complex assembles efficiently.
  • Altered DNA Binding Specificity/Affinity (Potential): While the RHD domain dictates the core DNA binding sequence (e.g., TGTGGT), the fusion context and the adjacent junctional sequence might subtly influence DNA binding affinity or kinetics compared to wild-type RUNX1. The presence of charged residues like Arg334 (R) and Glu337 (E) near the RHD could potentially modulate electrostatic interactions with DNA or other DNA-bound factors [1].
  • Impact on Target Gene Networks: The potent repressor activity enabled by the fusion structure, dependent on the junction, leads to the downregulation of key RUNX1 target genes involved in normal hematopoietic differentiation and cell cycle control. Genes critical for B-cell development (e.g., SPIB, EBF1), tumor suppression (e.g., CDKN2A/B, although often deleted secondarily), and apoptosis regulation are frequently suppressed in ETV6-RUNX1 leukemia cells. This repression, facilitated by the structural integrity conferred by regions like RIAECILGM, contributes to the differentiation block and survival advantage characteristic of the leukemic clone [6] [8] [9]. Silencing experiments of the fusion protein confirm the derepression of such pathways [6].

In essence, the RIAECILGM junctional sequence, while a signature neoantigen, also resides within a structurally critical region of the ETV6-RUNX1 oncoprotein. Its hydrophobic core contributes to the stability of the linker between the oligomerization and DNA-binding domains, enabling the assembly of a potent repressor complex that dysregulates gene expression programs essential for normal B-cell development, thereby driving leukemogenesis.

Properties

Product Name

ETV6-AML1 fusion protein (334-342)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.